molecular formula C13H16N2O B2412386 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1022784-04-8

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one

Cat. No.: B2412386
CAS No.: 1022784-04-8
M. Wt: 216.284
InChI Key: JZXYJTMLUYLYID-UHFFFAOYSA-N
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Description

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound that features a cyclohexene ring substituted with an amino group and a methyl group

Properties

IUPAC Name

3-(2-aminoanilino)-5-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXYJTMLUYLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(=O)C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions Involving Cyclohexenone Intermediates

A primary route to synthesize this compound involves the condensation of 5-methylcyclohex-2-en-1-one with 2-aminophenylamine. This reaction typically employs acidic or basic catalysts to facilitate nucleophilic attack by the amine group on the cyclohexenone’s α,β-unsaturated carbonyl system. For example, trifluoroacetic acid (TFA) has been utilized as a catalyst under reflux conditions, achieving yields of up to 78% after 12 hours. The mechanism proceeds via enolate formation, followed by Michael addition of the aromatic amine (Figure 1).

Table 1: Catalytic Systems for Condensation Reactions

Catalyst Temperature (°C) Time (h) Yield (%) Source
TFA 100 12 78
Yb(OTf)₃ 20 24 65
Diisopropylethylamine 80 8 72

Multi-Step Synthesis from Cyclohexenone Derivatives

An alternative approach involves constructing the cyclohexenone core prior to functionalization. For instance, 5-methylcyclohex-2-en-1-one is first synthesized via Robinson annulation or Claisen-Schmidt condensation, followed by regioselective amination at the C3 position. A patent by EvitaChem describes a multi-step process where 3-ethyl-4-methylpyrrolidin-2-one is reacted with 4-(2-aminoethyl)benzenesulfonamide under basic conditions to form a key intermediate, which is subsequently coupled with trans-4-methylcyclohexyl isocyanate. While this method targets a structurally related compound, analogous steps can be adapted for this compound by substituting the amine component.

Catalytic Amination Strategies

Transition-metal-catalyzed amination has emerged as a powerful tool for introducing aromatic amine groups. For example, Chan–Evans–Lam coupling conditions—utilizing copper catalysts and pyridin-3-ylboronic acid—have been employed to synthesize analogous tetrazole-pyridine hybrids. Applied to the target compound, this method could enable the coupling of 5-methylcyclohex-2-en-1-one with 2-aminophenylboronic acid, though optimization of ligand systems (e.g., 1,10-phenanthroline) is required to suppress side reactions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may promote side reactions such as over-amination. In contrast, dichloromethane (DCM) or ethyl acetate (EtOAc) offers better control over reaction kinetics, as evidenced by a 15% yield increase when switching from DMF to EtOAc in analogous syntheses. Elevated temperatures (80–100°C) generally accelerate condensation but risk decomposition of heat-sensitive intermediates.

Catalytic Systems

Comparative studies highlight the superiority of Brønsted acids (e.g., TFA) over Lewis acids (e.g., Yb(OTf)₃) for condensation reactions, with TFA achieving higher yields (78% vs. 65%) under similar conditions. However, Lewis acids like ytterbium triflate enable milder reaction temperatures (20°C), reducing energy costs. Organic bases such as diisopropylethylamine are preferred for deprotonation steps in multi-step syntheses, minimizing byproduct formation.

Characterization and Structural Elucidation

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming regioselectivity and purity. The compound’s ¹H NMR spectrum typically exhibits:

  • A singlet at δ 2.10 ppm for the methyl group at C5.
  • Doublets at δ 6.70–7.20 ppm corresponding to aromatic protons.
  • A broad singlet at δ 8.50 ppm for the NH₂ group.

Infrared (IR) spectroscopy identifies key functional groups, with stretches at 1660 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 1600 cm⁻¹ (C=C). X-ray crystallography has resolved the compound’s planar cyclohexenone ring and dihedral angle (15°) between the aromatic amine and carbonyl group.

Table 2: Key Spectroscopic Data

Technique Key Signals Source
¹H NMR δ 2.10 (s, CH₃), δ 6.70–7.20 (m, ArH)
IR 1660 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H)
X-ray Planar cyclohexenone, 15° dihedral

Challenges and Mitigation Strategies

Regioselectivity in Amination

The α,β-unsaturated system of cyclohexenone poses challenges in achieving regioselective amination at C3. Steric hindrance from the C5 methyl group favors attack at the less hindered C3 position, but competing γ-addition can occur. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses γ-addition by deprotonating the more acidic α-hydrogen.

Purification Complexities

Chromatographic purification is often necessary due to the presence of regioisomers and unreacted starting materials. Silica gel chromatography with hexane/EtOAc (7:3) effectively separates the target compound from byproducts. Recrystallization from ethanol/water mixtures (1:1) further enhances purity, yielding crystals suitable for X-ray analysis.

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties

Biological Activity

3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one is an organic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyclohexene ring substituted with an amino group and a methyl group, which contributes to its unique chemical properties and biological interactions.

  • IUPAC Name: 3-(2-aminoanilino)-5-methylcyclohex-2-en-1-one
  • Molecular Formula: C13H16N2O
  • Molecular Weight: 216.28 g/mol
  • CAS Number: 1022784-04-8

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminophenylamine with 5-methylcyclohex-2-en-1-one in the presence of a base like lutidine and a solvent such as dichloromethane. This method allows for the formation of the desired product through controlled reaction conditions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate enzyme activities and interfere with cellular signaling pathways, which may lead to various therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. The compound has been observed to induce apoptosis in cancer cell lines, potentially through the activation of specific apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial properties against common bacterial strains.
    • Method: Disk diffusion method was employed to assess inhibition zones.
    • Results: Significant inhibition was noted against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Anticancer Activity Assessment
    • Objective: To investigate the effects on cancer cell proliferation.
    • Method: MTT assay was used to determine cell viability in various cancer cell lines.
    • Results: The compound reduced cell viability significantly in breast cancer (MCF7) and lung cancer (A549) cell lines, suggesting potential for further development as an anticancer agent.

Comparative Analysis

Below is a comparative analysis of this compound with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Mechanism
This compoundYesYesModulation of apoptotic pathways
5-Methylcyclohex-2-en-1-oneModerateNoGeneral cytotoxicity
2-AminophenylamineLowModerateInhibition of specific kinases

Q & A

Q. What are the standard synthetic routes for 3-((2-Aminophenyl)amino)-5-methylcyclohex-2-EN-1-one, and how are reaction conditions optimized for yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with a cyclohexenone core functionalized via nucleophilic aromatic substitution. Key steps include:

  • Step 1: Condensation of 2-aminophenylamine with 5-methylcyclohex-2-en-1-one under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF at 60–80°C) .
  • Step 2: Halogenation (if applicable) using iodine or chlorine sources, with temperature control (0–25°C) to minimize side reactions .
  • Optimization: Yield improvements (70–85%) require precise control of temperature (±2°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 amine:ketone). Purification via column chromatography or recrystallization is standard .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of amino group attachment and cyclohexenone substitution patterns. For example, the enone proton (δ 6.2–6.8 ppm) and aromatic amine protons (δ 6.5–7.3 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., C₁₃H₁₅N₂O) with <2 ppm error .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

Q. How does the compound’s reactivity vary under different substitution patterns (e.g., halogen vs. methyl groups)?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance electrophilicity of the cyclohexenone ring, facilitating nucleophilic attacks (e.g., Grignard additions). Chlorine substituents increase oxidative stability .
  • Electron-Donating Groups (e.g., CH₃, OCH₃): Reduce carbonyl reactivity but improve solubility in polar solvents. Methyl groups at C5 hinder steric interactions during ring functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ values) across studies.
  • Mechanistic Profiling: Compare binding affinities to targets (e.g., kinases vs. DNA) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Meta-Analysis: Cross-reference data from structurally analogous compounds (e.g., trifluoromethyl vs. chloro derivatives) to identify substituent-dependent trends .

Q. What environmental fate studies are applicable for assessing the compound’s ecological impact?

Methodological Answer:

  • Photodegradation Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) to simulate environmental breakdown. Monitor degradation products via LC-MS .
  • Bioaccumulation Assays: Use model organisms (e.g., Daphnia magna) to measure uptake rates and trophic transfer potential .
  • Soil Adsorption Tests: Determine Kₒc (organic carbon partition coefficient) using batch equilibrium methods with varying soil types .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking: Screen derivatives against target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize compounds with ΔG < −8 kcal/mol .
  • QSAR Modeling: Correlate substituent properties (e.g., Hammett σ, logP) with activity data. For example, trifluoromethyl groups improve logP by 0.5–1.0 units, enhancing membrane permeability .
  • MD Simulations: Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between NH₂ and Asp831 in EGFR) .

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